molecular formula C9H6BrClO2 B009431 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride CAS No. 108551-60-6

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride

Cat. No. B009431
M. Wt: 261.5 g/mol
InChI Key: WGOAQNQGOZTVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride is a chemical compound with the empirical formula C9H6BrClO2 . It is often used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride is represented by the formula C9H6BrClO2 . This indicates that the molecule consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride has a molecular weight of 261.50000 . It has a density of 1.718g/cm3 and a boiling point of 355.8ºC at 760mmHg .

Scientific Research Applications

Application in Medicinal Chemistry

Specific Scientific Field

The specific scientific field is Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

“5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride” is an organic building block that can be used in the synthesis of various medicinal compounds . Furan derivatives, which include this compound, have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular medicinal compound being synthesized. However, one common method involves the use of Suzuki–Miyaura cross-coupling reactions . This reaction is often used to synthesize furan derivatives starting from bromo-furan compounds .

Thorough Summary of the Results or Outcomes Obtained

Furan-containing compounds, including those synthesized using “5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride”, have shown a variety of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOAQNQGOZTVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383422
Record name 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride

CAS RN

108551-60-6
Record name 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride
Reactant of Route 4
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride
Reactant of Route 6
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.